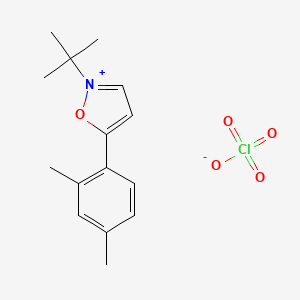
2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate is a complex organic compound known for its unique structural properties and reactivity. This compound is characterized by the presence of a tert-butyl group, a dimethylphenyl group, and an oxazolium ion, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of tert-butylamine with 2,4-dimethylbenzoyl chloride to form an intermediate, which is then cyclized to produce the oxazolium ion. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is common to maintain the integrity of the compound during synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazolium ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazoles, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and polymers.
Mecanismo De Acción
The mechanism by which 2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazolium ion can act as an electrophile, facilitating various biochemical reactions. The pathways involved often include the modulation of oxidative stress and inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties.
4,4’-Di-tert-butyl-2,2’-bipyridine: Used as a ligand in coordination chemistry.
Uniqueness
2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate is unique due to its combination of structural features, which confer distinct reactivity and potential applications. Unlike similar compounds, it possesses both an oxazolium ion and a perchlorate group, enhancing its versatility in chemical reactions and research applications.
Propiedades
Número CAS |
918884-95-4 |
|---|---|
Fórmula molecular |
C15H20ClNO5 |
Peso molecular |
329.77 g/mol |
Nombre IUPAC |
2-tert-butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C15H20NO.ClHO4/c1-11-6-7-13(12(2)10-11)14-8-9-16(17-14)15(3,4)5;2-1(3,4)5/h6-10H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
GFWHESQWGRAFBO-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC=[N+](O2)C(C)(C)C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


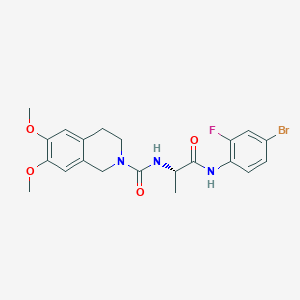
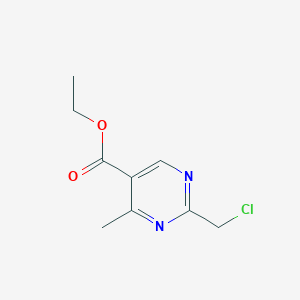
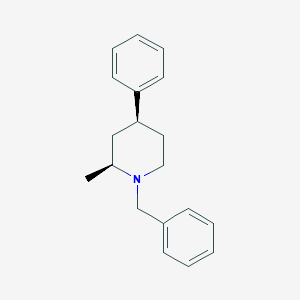
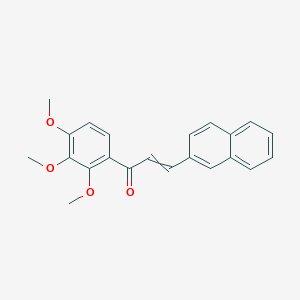
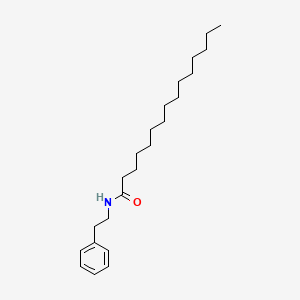
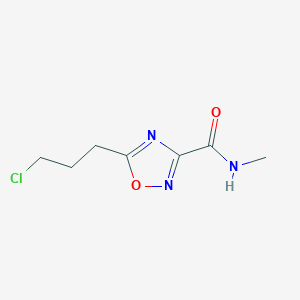
![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)

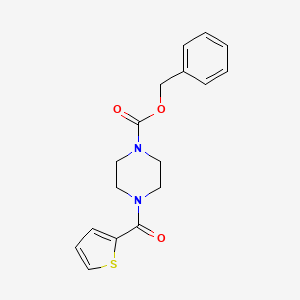
![methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12622166.png)
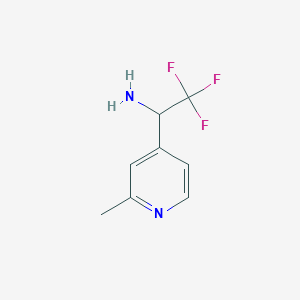
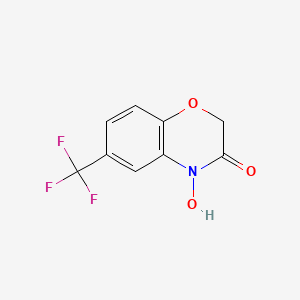
![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)
